molecular formula C4H2Cl6 B6320958 1,1,3,3,4,4-Hexachloro-1-butene CAS No. 34973-39-2

1,1,3,3,4,4-Hexachloro-1-butene

Cat. No.: B6320958
CAS No.: 34973-39-2
M. Wt: 262.8 g/mol
InChI Key: ABMSWFCHXPNDHQ-UHFFFAOYSA-N
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Description

1,1,3,3,4,4-Hexachloro-1-butene is a chlorinated organic compound with the molecular formula C4H2Cl6 and a molecular weight of 262.78 g/mol . This compound is characterized by the presence of six chlorine atoms attached to a butene backbone. It is primarily used in various chemical processes and has significant industrial relevance.

Preparation Methods

The synthesis of 1,1,3,3,4,4-Hexachloro-1-butene typically involves the chlorination of butene derivatives. One common method includes the reaction of butadiene with chlorine gas under controlled conditions to achieve the desired chlorination . The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the selective formation of this compound. Industrial production methods often employ continuous flow reactors to maintain consistent product quality and yield.

Chemical Reactions Analysis

1,1,3,3,4,4-Hexachloro-1-butene undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorine gas, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,3,3,4,4-Hexachloro-1-butene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chlorinated compounds and in studying reaction mechanisms involving chlorinated alkenes.

    Biology: Research on its biological effects and potential toxicity is ongoing, particularly in understanding its impact on living organisms.

    Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1,1,3,3,4,4-Hexachloro-1-butene exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The presence of multiple chlorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. These interactions can lead to alterations in cellular processes and biochemical pathways .

Comparison with Similar Compounds

1,1,3,3,4,4-Hexachloro-1-butene can be compared with other chlorinated butenes, such as:

The uniqueness of this compound lies in its specific chlorination pattern, which influences its reactivity and suitability for various applications.

Properties

IUPAC Name

1,1,3,3,4,4-hexachlorobut-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl6/c5-2(6)1-4(9,10)3(7)8/h1,3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMSWFCHXPNDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(Cl)Cl)C(C(Cl)Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345066
Record name 1,1,3,3,4,4-Hexachloro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34973-39-2
Record name 1,1,3,3,4,4-Hexachloro-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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